An In-Depth Technical Guide to 3-(2-Methoxyphenyl)propanal: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-(2-Methoxyphenyl)propanal: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methoxyphenyl)propanal, a substituted aromatic aldehyde, represents a molecule of significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a propanal chain attached to a methoxy-substituted benzene ring, provides a versatile scaffold for the development of novel therapeutic agents and serves as a key intermediate in the synthesis of complex molecular architectures. This guide offers a comprehensive overview of the chemical and physical properties of 3-(2-Methoxyphenyl)propanal, detailed synthetic methodologies, an exploration of its reactivity, and a discussion of its current and potential applications in the field of drug development.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 3-(2-Methoxyphenyl)propanal is paramount for its effective utilization in research and development.
Nomenclature and Structural Information
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IUPAC Name: 3-(2-methoxyphenyl)propanal[1]
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Synonyms: 2-methoxy-benzenepropanal
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CAS Number: 33538-83-9[2]
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Molecular Formula: C₁₀H₁₂O₂[2]
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Molecular Weight: 164.20 g/mol [1]
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Chemical Structure:
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-(2-Methoxyphenyl)propanal.
| Property | Value | Source |
| Boiling Point | 240.5 °C | [2] |
| Appearance | Colorless to pale yellow liquid | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as ethanol, ether, and toluene. | Inferred from related compounds[3] |
Note: Some physical properties are inferred from structurally similar compounds due to limited direct experimental data for 3-(2-Methoxyphenyl)propanal.
Spectral Data (Reference)
| Spectroscopy | Expected Characteristic Peaks |
| ¹H NMR | Signals for aromatic protons (δ 6.8-7.3 ppm), the methoxy group (δ ~3.8 ppm), the aldehyde proton (δ ~9.8 ppm), and two methylene groups (δ ~2.5-3.0 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~200 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the aliphatic carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the aldehyde at ~1720-1740 cm⁻¹, C-H stretching of the aldehyde at ~2720 and ~2820 cm⁻¹, and aromatic C-H and C=C stretching bands.[4] |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 164, along with characteristic fragmentation patterns including the loss of the formyl group and cleavage of the propyl chain. |
Part 2: Synthesis and Manufacturing
The synthesis of 3-(2-Methoxyphenyl)propanal can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Synthetic Pathways
Two primary retrosynthetic approaches are considered for the synthesis of 3-(2-Methoxyphenyl)propanal:
Caption: Retrosynthetic analysis of 3-(2-Methoxyphenyl)propanal.
2.1.1. Hydroformylation of 2-Methoxystyrene
Hydroformylation, or the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes. The reaction of 2-methoxystyrene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium or cobalt catalyst can yield 3-(2-Methoxyphenyl)propanal. The regioselectivity of this reaction, favoring the linear aldehyde over the branched isomer, can be controlled by the choice of ligands and reaction conditions such as pressure and temperature.[5]
2.1.2. Oxidation of 3-(2-Methoxyphenyl)propan-1-ol
A common laboratory-scale synthesis involves the oxidation of the corresponding primary alcohol, 3-(2-Methoxyphenyl)propan-1-ol. This precursor can be synthesized from 2-methoxybenzaldehyde. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are typically employed to prevent over-oxidation to the carboxylic acid.
Detailed Experimental Protocol: Oxidation of 3-(2-Methoxyphenyl)propan-1-ol
This protocol provides a step-by-step methodology for the synthesis of 3-(2-Methoxyphenyl)propanal via the oxidation of 3-(2-Methoxyphenyl)propan-1-ol.
Materials:
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3-(2-Methoxyphenyl)propan-1-ol
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Pyridinium chlorochromate (PCC)
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Anhydrous dichloromethane (DCM)
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Silica gel
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Diethyl ether
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Hexane
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Anhydrous sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-Methoxyphenyl)propan-1-ol (1 equivalent) in anhydrous dichloromethane.
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Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction mixture will turn dark brown.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.
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Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.
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Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
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Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to afford 3-(2-Methoxyphenyl)propanal as a colorless to pale yellow oil. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of 3-(2-Methoxyphenyl)propanal.
Part 3: Chemical Reactivity and Potential for Derivatization
The reactivity of 3-(2-Methoxyphenyl)propanal is primarily dictated by the aldehyde functional group and the methoxy-substituted aromatic ring.
Reactivity of the Aldehyde Group
As an aromatic aldehyde, 3-(2-Methoxyphenyl)propanal is generally less reactive towards nucleophilic addition than its aliphatic counterparts. This is due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. Nevertheless, it undergoes typical aldehyde reactions, including:
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Oxidation: Can be oxidized to 3-(2-methoxyphenyl)propanoic acid using strong oxidizing agents like potassium permanganate or chromic acid.
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Reduction: Can be reduced to 3-(2-methoxyphenyl)propan-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Nucleophilic Addition: Reacts with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.
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Wittig Reaction: Can be converted to alkenes via reaction with phosphorus ylides.
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Reductive Amination: Can be used to synthesize amines by reaction with ammonia or primary/secondary amines in the presence of a reducing agent.
Influence of the 2-Methoxyphenyl Group
The methoxy group at the ortho position of the phenyl ring influences the molecule's reactivity and properties. It is an electron-donating group, which can affect the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring. The presence of this group is also significant in the context of drug design, as it can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
Part 4: Applications in Drug Development
Substituted phenylpropanal and phenylpropanolamine scaffolds are prevalent in a variety of pharmaceutically active compounds.
Role as a Key Synthetic Intermediate
3-(2-Methoxyphenyl)propanal and its derivatives are valuable intermediates in the synthesis of more complex drug molecules. For instance, related structures like 1-(3-methoxyphenyl)propan-1-one are key starting materials in the synthesis of the analgesic drug Tapentadol.[6][7] The propanal moiety allows for the introduction of various functional groups and the construction of more elaborate molecular frameworks.
Potential Pharmacological Activities
While direct studies on the pharmacological activity of 3-(2-Methoxyphenyl)propanal are limited, research on structurally related compounds suggests potential therapeutic applications. For example, derivatives of phenylpropanamides have been investigated for their analgesic properties.[8] The methoxyphenyl group is a common feature in many biologically active compounds, and its presence can contribute to interactions with biological targets. Furthermore, some methoxyphenyl derivatives have shown anti-inflammatory and antioxidant activities.[9][10]
Part 5: Safety and Handling
Proper handling of 3-(2-Methoxyphenyl)propanal is crucial to ensure laboratory safety.
Hazard Identification
Based on available data for the compound and its isomers, 3-(2-Methoxyphenyl)propanal is associated with the following hazards:
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Precautionary Measures
When handling 3-(2-Methoxyphenyl)propanal, the following precautionary statements should be observed:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Conclusion
3-(2-Methoxyphenyl)propanal is a versatile chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined chemical properties, coupled with accessible synthetic routes, make it a valuable building block for the creation of novel compounds with potential therapeutic applications. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in the development of new medicines. This guide provides a solid foundation of technical information to aid researchers and drug development professionals in their work with this promising molecule.
References
-
Arena, C. G. (2023). Regioselectivity Inversion in Hydroformylation of Aryl Alkenes with a Diphosphoramidite-rhodium Catalyst. Current Organic Chemistry, 27(19), 1711-1716. [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Methoxyphenyl. BenchChem.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)propiophenone. BenchChem.
- Botteghi, C., Paganelli, S., Moratti, F., Marchetti, M., Lazzaroni, R., Settambolo, R., & Piccolo, O. (2003). Synthesis of 2-chromanol by hydroformylation of 2-hydroxystyrene derivatives.
-
National Institute of Standards and Technology. (n.d.). 2-Propenal, 3-(2-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). US9663456B2 - Intermediate of tapentadol.
- Google Patents. (n.d.). US6100433A - Process for preparing 3-methoxy-1-propanol.
-
National Institute of Standards and Technology. (n.d.). 2-Propenal, 3-(2-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
CNR-IRIS. (2003). Synthesis of 2-chromanol by hydroformylation of 2-hydroxystyrene derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(4-Methoxyphenyl)propanal. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Methoxyphenyl)-2-propanol. Retrieved from [Link]
- van der Merwe, P. J., & van der Schyf, C. J. (1987). Synthesis of saligenin analogues of phenylpropanolamines. South African Journal of Chemistry, 40(3), 139-142.
-
Kim, H. J., et al. (2014). (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice. Chemico-Biological Interactions, 224, 1-9. [Link]
-
PubChem. (n.d.). 3-(2-methoxyphenyl)propanal. Retrieved from [Link]
-
Al-Suhaibani, S. S., & Al-Abdullah, E. S. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(21), 5038. [Link]
-
European Patent Office. (n.d.). EP2519100B1 - Intermediate compounds and processes for the preparation of tapentadol and related compounds. Retrieved from [Link]
- Google Patents. (n.d.). US8846953B2 - Methods for the synthesis of prostaglandins and prostaglandin analogs.
-
National Institute of Standards and Technology. (n.d.). 2-Propenal, 3-(2-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanal. Retrieved from [Link]
-
González-L-R, J., et al. (2021). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 26(16), 4987. [Link]
-
PubChem. (n.d.). (E)-3-(2-methoxyphenyl)prop-2-en-1-ol. Retrieved from [Link]
-
MDPI. (2023). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]
-
protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydroformylation of styrene. Retrieved from [Link]
-
Guerin, B., et al. (2013). New orally effective 3-(2-nitro)phenylpropanamide analgesic derivatives: synthesis and antinociceptive evaluation. European Journal of Medicinal Chemistry, 69, 445-453. [Link]
-
PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Styrene Hydroformylation in Supercritical Carbon Dioxide: Rate and Selectivity Control. Retrieved from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 3-(2-Methoxyphenyl)propanal | 33538-83-9 | IBA53883 [biosynth.com]
- 3. 2-(3-Methoxyphenyl)-2-propanol | C10H14O2 | CID 590422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. US9663456B2 - Intermediate of tapentadol - Google Patents [patents.google.com]
- 7. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]
- 8. New orally effective 3-(2-nitro)phenylpropanamide analgesic derivatives: synthesis and antinociceptive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides | MDPI [mdpi.com]
